molecular formula C9H8F2O B1366728 2,2-Difluoro-1-phenyl-1-propanone CAS No. 703-17-3

2,2-Difluoro-1-phenyl-1-propanone

Cat. No.: B1366728
CAS No.: 703-17-3
M. Wt: 170.16 g/mol
InChI Key: LBHQLBHEQJJNQL-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-phenyl-1-propanone is an organic compound with the molecular formula C₉H₈F₂O It is a difluorinated derivative of propiophenone, characterized by the presence of two fluorine atoms attached to the second carbon of the propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluoro-1-phenyl-1-propanone can be synthesized through several methods. One common approach involves the fluorination of 1-phenyl-1-propanone using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST). These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced fluorinating agents to ensure efficient and safe production .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-phenyl-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include difluorinated alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-phenyl-1-propanone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various enzymes and receptors. This interaction can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-difluoro-1-phenyl-1-propanone include:

  • 2,2-Difluoro-1-phenyl-1-propanol
  • 2,2-Difluoro-1-phenyl-1-propanoic acid
  • 2,2-Difluoro-1-phenyl-1-propane

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and stability.

Properties

IUPAC Name

2,2-difluoro-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHQLBHEQJJNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448736
Record name 2,2-DIFLUORO-1-PHENYL-1-PROPANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-17-3
Record name 2,2-DIFLUORO-1-PHENYL-1-PROPANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-1-phenylpropan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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